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JNJ-18038683

Cat. No.: B1244105
CAS No.: 851376-05-1
M. Wt: 530.0 g/mol
InChI Key: DIQZMBPDLFAJLK-UHFFFAOYSA-N
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Description

Overview of Serotonin (B10506) Receptor Subtypes and Their Diverse Roles in Neurotransmission

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a vast array of physiological and neurological processes. molbiolcell.orgebi.ac.ukwikipedia.org Its wide-ranging effects are mediated by a diverse family of 5-HT receptors, which are proteins located on the surface of cells that receive and transduce serotonergic signals. ebi.ac.uk These receptors are classified into seven distinct families, designated 5-HT1 through 5-HT7. ebi.ac.ukwikipedia.org

With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptor families belong to the G protein-coupled receptor (GPCR) superfamily. wikipedia.orgbmbreports.orgfrontiersin.org These GPCRs initiate intracellular signaling cascades upon activation by serotonin. ebi.ac.ukbmbreports.org The different families are coupled to various G proteins, leading to either excitatory or inhibitory responses.

5-HT1 and 5-HT5 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and neuronal inhibition. frontiersin.orgbiologists.com They are involved in regulating mood, anxiety, and cognition. bmbreports.orgfrontiersin.org

5-HT2 receptors couple to Gq proteins, activating phospholipase C. frontiersin.org

5-HT4, 5-HT6, and 5-HT7 receptors couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production. frontiersin.orgbiologists.commdpi.com

This diversity in receptor subtypes and their associated signaling pathways allows serotonin to exert fine-tuned control over processes such as mood, sleep, appetite, learning, memory, and thermoregulation. molbiolcell.orgwikipedia.org The modulation of these receptors is a key strategy for a variety of pharmaceutical drugs. wikipedia.org

The Serotonin 5-HT7 Receptor: Anatomical Distribution, Intracellular Signaling Mechanisms, and Proposed Physiological Functions

The 5-HT7 receptor is one of the most recently identified members of the serotonin receptor family. biologists.comfrontiersin.org It is a GPCR encoded by the HTR7 gene. wikipedia.org

Anatomical Distribution The 5-HT7 receptor is widely distributed throughout the central nervous system (CNS) and in peripheral tissues. sdbonline.orgfrontiersin.org In the CNS, high densities of 5-HT7 receptors are found in brain regions critical for emotional and cognitive processing, including the thalamus, hypothalamus, hippocampus, and cortex. wikipedia.orgsdbonline.orgresearchgate.netnih.gov Notably, its presence in the suprachiasmatic nucleus (SCN) of the hypothalamus underpins its role in circadian rhythms. sdbonline.orgnih.gov Peripherally, these receptors are located in the gastrointestinal tract and various blood vessels, where they contribute to functions like smooth muscle relaxation. wikipedia.orgsdbonline.org

Intracellular Signaling Mechanisms The 5-HT7 receptor exhibits complex signaling capabilities. Its primary and most well-characterized pathway involves coupling to a stimulatory Gs protein. biologists.comfrontiersin.orgwikipedia.org Activation of this pathway stimulates the enzyme adenylyl cyclase, leading to a rise in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). biologists.comfrontiersin.orgmdpi.com This in turn can activate protein kinase A (PKA). mdpi.com

In addition to the canonical Gs pathway, the 5-HT7 receptor can also couple to the G12 protein. frontiersin.orgresearchgate.netnih.gov This interaction activates small GTPases belonging to the Rho family, which are involved in regulating cellular architecture, such as neurite outgrowth. frontiersin.orgfrontiersin.orgnih.gov

Proposed Physiological Functions The distinct distribution and signaling of the 5-HT7 receptor implicate it in a variety of important physiological functions. Research has established its role in the regulation of:

Circadian Rhythms and Sleep: The receptor's presence in the SCN is linked to the serotonin-induced phase shifting of the body's internal clock. biologists.comnih.gov It is also involved in the regulation of sleep, particularly rapid eye movement (REM) sleep. sdbonline.orgresearchgate.net

Learning and Memory: Strong evidence supports the involvement of the 5-HT7 receptor in hippocampus-dependent learning and memory processes. frontiersin.orgnih.govmdpi.com

Mood Regulation: A significant body of evidence suggests the 5-HT7 receptor is involved in mood regulation, and it has become a target of interest for its potential role in depression. frontiersin.orgnih.gov

Thermoregulation: The 5-HT7 receptor plays a clear role in the central nervous system's control of body temperature. nih.gov

Neuronal Plasticity: Through its G12-mediated signaling, the 5-HT7 receptor can influence neurite extension and the structural plasticity of neurons. frontiersin.orgnih.gov

JNJ-18038683 as a Selective and Potent Pharmacological Probe for 5-HT7 Receptor Antagonism

This compound is a synthetic organic compound identified as a potent and selective antagonist for the 5-HT7 receptor. guidetopharmacology.orgwikipedia.orgmedkoo.com Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the physiological and pathological roles of the 5-HT7 receptor. nih.gov The compound has been used in both preclinical and clinical research to probe the functions of this receptor system. wikipedia.orgnih.govnih.gov

The potency of this compound is demonstrated by its high binding affinity for the 5-HT7 receptor. In vitro studies using cells expressing the receptor have shown that this compound displaces radiolabeled ligands with high affinity. ncats.iomedchemexpress.com Functional assays confirm its antagonist properties, showing its ability to block the intracellular signaling cascade (adenylyl cyclase stimulation) initiated by 5-HT. medchemexpress.com

Binding Affinity of this compound
ReceptorSpeciesPreparationAffinity (pKi)Reference
5-HT7RatHEK293 cells8.19 medchemexpress.com
5-HT7HumanHEK293 cells8.20 medchemexpress.com
5-HT7RatThalamus membranes (native)8.50 ncats.iomedchemexpress.com

The selectivity of this compound for the 5-HT7 receptor over other serotonin receptor subtypes and other neurotransmitter receptors is a key feature. For instance, its affinity for the 5-HT6 receptor is approximately 10 times lower, and its affinity for the 5-HT1A receptor is significantly weaker, highlighting its utility as a specific probe. wikipedia.orgsci-hub.se

Selectivity Profile of this compound
ReceptorAffinity (Ki)Selectivity vs. 5-HT7Reference
5-HT76.5 nM- sci-hub.se
5-HT1A316 nM~49-fold sci-hub.se
Functional Antagonist Potency of this compound
AssayReceptorPotency (pKB)Reference
Adenylyl Cyclase ActivityHuman 5-HT78.23 medchemexpress.com
Adenylyl Cyclase ActivityRat 5-HT78.33 medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28ClN3O7 B1244105 JNJ-18038683 CAS No. 851376-05-1

Properties

IUPAC Name

1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZMBPDLFAJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851376-05-1
Record name JNJ-18038683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-18038683
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions of Jnj 18038683

Receptor Binding Affinity and Selectivity Profile

JNJ-18038683 has been extensively studied to determine its binding affinity for and selectivity towards the 5-HT7 receptor. These studies are crucial for understanding its specific mechanism of action.

In Vitro Radioligand Binding Studies on 5-HT7 Receptors from Diverse Species (e.g., Rat, Human)

Radioligand binding assays have demonstrated that this compound exhibits a high affinity for both rat and human 5-HT7 receptors. researchgate.net In studies using HEK293 cells expressing these receptors, this compound displaced the specific binding of [3H]5-CT with high affinity. medchemexpress.comglpbio.com The pKi values, a measure of binding affinity, were found to be remarkably similar for both species. medchemexpress.comglpbio.com

Specifically, the pKi for the rat 5-HT7 receptor was 8.19 ± 0.02, and for the human 5-HT7 receptor, it was 8.20 ± 0.01. medchemexpress.comglpbio.com Further studies on native 5-HT7 receptors in rat thalamus membranes yielded a comparable pKi value of 8.50 ± 0.20. medchemexpress.comglpbio.com The Hill slope values in these binding assays were close to unity, which suggests a competitive binding interaction at a single site. medchemexpress.comglpbio.com

Table 1: In Vitro Binding Affinity of this compound for 5-HT7 Receptors

Receptor Species Tissue/Cell Line Radioligand pKi Ki (nM)
Rat HEK293 cells [3H]5-CT 8.19 ± 0.02 ~6.5
Human HEK293 cells [3H]5-CT 8.20 ± 0.01 ~6.3
Rat Thalamus membranes [3H]5-CT 8.50 ± 0.20 ~3.2

Comparative Binding Profile Against Other Serotonin (B10506) Receptor Subtypes (e.g., 5-HT6 Receptor)

The selectivity of this compound for the 5-HT7 receptor over other serotonin receptor subtypes is a key aspect of its pharmacological profile. It has been shown to have a 10-fold lower affinity for the 5-HT6 receptor. wikipedia.orgprobechem.com This indicates a significant preference for the 5-HT7 receptor.

Further data reveals its selectivity over other receptors as well. It demonstrates 14- to 25-fold selectivity over the human 5-HT2 receptor subtypes and 20-fold selectivity over the human 5-HT1B receptor. probechem.com A study also reported a Ki value of 316 nM for the 5-HT1A receptor, highlighting its lower affinity for this subtype compared to its high affinity for the 5-HT7 receptor (Ki = 6.5 nM). sci-hub.se

Functional Antagonism and Inverse Agonism at 5-HT7 Receptors

Beyond its binding affinity, the functional activity of this compound at the 5-HT7 receptor has been characterized. It acts as both a functional antagonist and an inverse agonist. researchgate.net

Modulation of Adenylyl Cyclase Activity in Recombinant Cellular Systems

The 5-HT7 receptor is known to be positively coupled to adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). clinicaltrials.govgoogle.com The antagonist potency of this compound has been determined by measuring its effect on adenylyl cyclase activity in HEK293 cells that express either the human or rat 5-HT7 receptor. medchemexpress.comglpbio.comncats.io

In these cellular systems, serotonin (5-HT) stimulates adenylyl cyclase activity. medchemexpress.comglpbio.com this compound was found to produce a concentration-dependent decrease in the adenylyl cyclase activity stimulated by 100 nM 5-HT. medchemexpress.comglpbio.comprobechem.com The pKB values, which represent the antagonist potency, were in good agreement with the Ki values obtained from the radioligand binding studies. medchemexpress.comglpbio.com Specifically, the pKb values for the rat and human 5-HT7/HEK293 cells were 8.01 and 7.99, respectively. probechem.com

Investigation of Downstream Signal Transduction Pathways Affected by 5-HT7 Receptor Blockade

The blockade of the 5-HT7 receptor by this compound impacts downstream signaling pathways. The primary pathway affected is the Gs-protein coupled activation of adenylyl cyclase, leading to a reduction in cAMP levels. google.com This modulation of the cAMP signaling cascade is a key mechanism through which 5-HT7 receptor antagonists exert their effects. google.com

The 5-HT7 receptor can also signal through non-canonical pathways, including the activation of extracellular signal-regulated kinase (ERK) and other small G-proteins. bham.ac.uk While the primary action of this compound is the blockade of the canonical Gs/adenylyl cyclase pathway, its effects on these alternative signaling pathways are an area of ongoing research.

Characterization of Receptor-Ligand Interaction Kinetics and Thermodynamics

While detailed studies on the specific kinetic and thermodynamic parameters of the this compound interaction with the 5-HT7 receptor are not extensively reported in the provided search results, the high affinity and competitive nature of the binding suggest a favorable and stable interaction. The consistency of the pKi and pKB values across different experimental setups indicates a direct and potent interaction with the receptor's binding site. medchemexpress.comglpbio.com

Table 2: Compound Names Mentioned

Compound Name
This compound
5-CT
Serotonin (5-HT)
Citalopram (B1669093)
Escitalopram
Imipramine
Desipramine
Moclobemide
Amisulpride
Lurasidone (B1662784)
Vortioxetine
SB-269970
8-OH-DPAT
Fluoxetine
Aripiprazole
Clozapine
Olanzapine
Risperidone
Asenapine
PZ-766
SB-258719
SB-656104
DR-4004
LP-211
AS-19

Preclinical Neuropharmacological Investigations of Jnj 18038683

Effects on Sleep-Wake Cycle Regulation in Animal Models

The role of the 5-HT₇ receptor in sleep regulation has been a key area of investigation, with JNJ-18038683 serving as a critical pharmacological tool.

In rodent models, administration of this compound has been shown to consistently alter REM sleep parameters. researchgate.netnih.gov Studies in rats demonstrated that the compound dose-dependently suppressed REM sleep, characterized by a significant increase in the latency to the first REM sleep episode and a decrease in the total duration of REM sleep. researchgate.netchronobiologyinmedicine.org These effects suggest that blockade of the 5-HT₇ receptor plays an inhibitory role in the generation and maintenance of REM sleep. researchgate.net The effects of this compound on REM sleep have been observed to translate from rodent models to humans. nih.gov

Analysis of sleep architecture reveals that the effects of this compound are largely specific to REM sleep. Following acute administration in rats, the compound significantly increased REM sleep latency and reduced its duration without causing changes to non-REM (NREM) sleep. chronobiologyinmedicine.org Importantly, these REM-suppressing effects were maintained after repeated administration for seven days, indicating that tolerance does not develop to this particular action of the compound with chronic use. researchgate.netnih.gov

Table 1: Summary of this compound Effects on Rodent Sleep Parameters

ParameterEffectAdministrationSpeciesCitation(s)
REM Sleep Latency IncreasedAcute & ChronicRodents (Rats) researchgate.net, kcl.ac.uk, nih.gov, chronobiologyinmedicine.org
REM Sleep Duration DecreasedAcute & ChronicRodents (Rats) researchgate.net, kcl.ac.uk, nih.gov, chronobiologyinmedicine.org
NREM Sleep No significant changesAcuteRats chronobiologyinmedicine.org

Modulation of Rapid Eye Movement (REM) Sleep Parameters in Rodent Species

Antidepressant-like Behavioral Efficacy in Rodent Models

This compound has been evaluated in standard rodent behavioral models that are predictive of antidepressant efficacy.

This compound has demonstrated antidepressant-like activity in behavioral despair tests. researchgate.net Specifically, the compound was shown to be effective in the mouse tail suspension test (TST), where it reduced the immobility time. researchgate.netnih.govmdpi.com This reduction in immobility is a characteristic feature of many clinically effective antidepressant drugs and suggests that 5-HT₇ receptor antagonism may contribute to antidepressant effects. researchgate.net

A significant finding from preclinical studies is the ability of this compound to potentiate the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.netnih.gov When administered in combination with the SSRI citalopram (B1669093) in rodents, this compound enhanced the antidepressant-like behavior observed in the TST. researchgate.netmdpi.com This synergy was also observed at a neurochemical level, where the combination enhanced serotonin transmission. researchgate.netnih.gov Furthermore, this compound was found to potentiate the REM sleep suppression induced by citalopram in rats. researchgate.netfrontiersin.org These findings suggest that adjunctive therapy with a 5-HT₇ antagonist could enhance the therapeutic effects of SSRIs. nih.govfrontiersin.org

Table 2: Behavioral and Neurochemical Effects of this compound

Test/ParameterThis compound AloneThis compound + CitalopramModelCitation(s)
Mouse Tail Suspension Test Decreased ImmobilityEnhanced decrease in immobilityMice researchgate.net, nih.gov, researchgate.net, mdpi.com
Serotonin Transmission Not specifiedEnhancedRodents researchgate.net, nih.gov
REM Sleep Suppression Suppresses REMEnhanced suppressionRats researchgate.net, frontiersin.org

Performance in Behavioral Despair Tests (e.g., Mouse Tail Suspension Test)

Impact on Circadian Rhythmicity

The 5-HT₇ receptor is known to play a role in the regulation of the biological clock, and this compound has been used to probe this function. In studies using free-running mice, this compound by itself did not cause a phase shift in wheel-running activity when administered at various points across the circadian cycle. nih.govnih.gov However, it did demonstrate a significant modulatory effect on phase shifts induced by other stimuli. nih.govnih.gov

Pretreatment with this compound was found to block the non-photic phase advance (a shift in the activity cycle not caused by light) induced by the 5-HT₁ₐ/₇ receptor agonist 8-OH-DPAT. nih.govnih.gov Additionally, this compound was shown to affect photic phase shifts (shifts induced by a light pulse). It significantly attenuated light-induced phase delays and completely blocked light-induced phase advances in the wheel-running activity of mice. nih.govnih.gov These results demonstrate that while not directly shifting circadian rhythms on its own, pharmacological blockade of the 5-HT₇ receptor with this compound can blunt both non-photic and photic phase-shifting responses. nih.govnih.gov

Attenuation of Light-Induced Phase Shifts in Circadian Locomotor Activity

Preclinical studies in mice have demonstrated that this compound can significantly alter the normal phase-shifting effects of light on circadian locomotor activity. researchgate.netnih.govnih.gov When administered before a light pulse during the animal's subjective night, this compound was found to attenuate light-induced phase delays and completely block phase advances in wheel-running activity. nih.govnih.gov

In these experiments, light exposure at specific circadian times (CT), such as CT15, typically causes a phase delay in the onset of activity, while a light pulse at CT22 induces a phase advance. nih.gov However, pretreatment with this compound significantly reduced the magnitude of the phase delay at CT15 and eliminated the phase advance at CT22. researchgate.netnih.gov This suggests that the 5-HT7 receptor plays a crucial role in mediating the photic regulation of the circadian clock. nih.govfrontiersin.org

Experimental ConditionEffect on Circadian RhythmReference
Light pulse at CT15 (phase delay)Significant attenuation of phase delay with this compound researchgate.netnih.gov
Light pulse at CT22 (phase advance)Complete blockade of phase advance with this compound researchgate.netnih.gov

Modulation of Non-Photic Phase Shifts Induced by Pharmacological Agents

This compound has also been shown to modulate non-photic phase shifts, which are shifts in circadian rhythms induced by stimuli other than light. A common method to induce non-photic phase shifts in preclinical models is through the administration of the 5-HT1A/7 receptor agonist, 8-OH-DPAT. nih.govnih.gov

Studies have shown that this compound can block the phase-advancing effects of 8-OH-DPAT on wheel-running activity in mice when administered at CT6. nih.govnih.gov This finding highlights the involvement of the 5-HT7 receptor in mediating non-photic, serotonin-dependent phase resetting of the internal clock. researchgate.netnih.gov The blockade of these shifts by this compound further solidifies the role of the 5-HT7 receptor in integrating non-photic cues to regulate circadian rhythms. nih.govfrontiersin.org

Evaluation of Direct Chronobiotic Effects in Free-Running Animal Models

To determine if this compound possesses intrinsic chronobiotic (rhythm-shifting) properties, it was administered at various circadian times to free-running mice. nih.govnih.gov In these studies, this compound, when given alone, did not produce any significant phase shifts in the locomotor activity rhythm. nih.govnih.gov This indicates that while this compound can modulate the effects of both light and serotonergic agonists on the circadian system, it does not appear to have a direct phase-shifting effect on its own in these models. nih.gov

Cognitive Modulation in Preclinical Paradigms

Assessment of Nootropic Potential in Animal Cognition Models

This compound has been investigated for its potential nootropic, or cognitive-enhancing, effects in various animal models. wikipedia.org Blockade of the 5-HT7 receptor has been linked to improvements in learning and memory. clinicaltrials.gov Preclinical evidence suggests that selective 5-HT7 receptor antagonists can be effective in animal models of learning and memory. clinicaltrials.gov While specific studies detailing the performance of this compound in a wide range of cognition models are part of ongoing research, the general class of 5-HT7 antagonists has shown promise in this area. ppm.edu.pl

Influence on Neural Activation Patterns During Visuospatial Memory Tasks in Healthy Animal Subjects (preclinical translation)

Research into the influence of this compound on neural activation during cognitive tasks is a developing area. Studies on 5-HT7 receptors suggest their involvement in brain regions critical for memory, such as the hippocampus. ppm.edu.pl It is hypothesized that by modulating serotonergic activity in these areas, this compound could influence the neural circuits underlying visuospatial memory. Further preclinical research, potentially utilizing neuroimaging techniques in animal models, is needed to fully elucidate the compound's impact on neural activation patterns during specific cognitive tasks.

Neurotransmitter System Interactions Beyond Direct 5-HT7 Receptor Modulation (e.g., broader impact on serotonergic transmission)

This compound's primary mechanism of action is as a selective 5-HT7 receptor antagonist. ebi.ac.uk However, its effects extend to broader interactions within the serotonergic system. Preclinical studies in rodents have shown that this compound can enhance serotonin transmission, particularly when co-administered with a selective serotonin reuptake inhibitor (SSRI) like citalopram. frontiersin.orgnih.gov By itself, this compound did not alter the basal levels of serotonin efflux. clinicaltrials.gov

Early Stage Drug Discovery and Medicinal Chemistry Aspects of Jnj 18038683

Historical Context of its Discovery and Initial Development by Janssen Research & Development

JNJ-18038683 is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, discovered and developed by Janssen Research & Development (a subsidiary of Johnson & Johnson). springer.comwikipedia.orgresearchgate.net The initial impetus for its development stemmed from the growing body of evidence implicating the 5-HT7 receptor in the regulation of mood, cognition, and sleep-wake cycles. patsnap.comchronobiologyinmedicine.orgresearchgate.net Preclinical and clinical research by Janssen aimed to evaluate this compound as a potential therapeutic agent for nervous system disorders, particularly major depressive disorder and cognitive impairment in stable bipolar patients. patsnap.comresearchgate.netuab.cat

The compound, chemically identified as 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, was advanced to Phase II clinical trials to explore its efficacy. springer.comwikipedia.orgpatsnap.com In animal models, this compound demonstrated antidepressant-like effects and was shown to increase the latency to REM sleep while decreasing its duration. researchgate.netresearchgate.net These effects on REM sleep were successfully translated from rodent models to human volunteers, highlighting the compound's potential as a tool for probing the function of the 5-HT7 receptor. researchgate.neted.ac.uk

Synthetic Methodologies and Chemical Optimization Strategies

The synthesis of this compound presented a significant challenge, primarily centered on the construction of its unique fused pyrazolo[3,4-d]azepine heterocyclic core. The development program explored various synthetic routes to enable efficient and scalable production for clinical studies. patsnap.comresearchgate.net

Researchers at Janssen investigated two primary strategies for building the fused pyrazole-azepine system. patsnap.comresearchgate.netnih.gov These approaches differed in the timing and method used to install the appended aryl ring and to construct the fused heterocycle itself. patsnap.comresearchgate.netresearchgate.net One successful route involved a multi-step sequence starting from readily available materials to form the core structure. nih.govmdpi.com The synthetic pathway was designed to allow for modular assembly, facilitating the exploration of structure-activity relationships. researchgate.netnih.gov

A key breakthrough in the synthesis was the development of a highly regioselective assembly process. patsnap.comresearchgate.net The team focused on a route that utilized a palladium-catalyzed coupling reaction to introduce the 4-chlorophenyl group via a pyrazole (B372694) triflate intermediate. patsnap.comresearchgate.netresearchgate.net This was followed by a selective alkylation step to install the benzyl (B1604629) moiety onto the desired nitrogen of the pyrazole ring. patsnap.comresearchgate.net This regiocontrolled method proved crucial for avoiding the formation of unwanted isomers and ensuring the correct final structure. researchgate.netnih.gov The optimization of this synthetic sequence ultimately led to a scalable process, which was essential for producing the quantities of this compound needed for extensive preclinical and clinical evaluation. patsnap.comresearchgate.netresearchgate.net

Approaches to the Construction of the Fused Pyrazolo[3,4-d]azepine Heterocyclic Core

Structure-Activity Relationship (SAR) Studies Informing the Design of this compound

Structure-activity relationship (SAR) studies were instrumental in optimizing the pharmacological profile of this compound. These studies focused on modifying different parts of the molecule to enhance its affinity and selectivity for the 5-HT7 receptor over other serotonin receptors and off-target proteins. sci-hub.sesci-hub.se The final compound, this compound, emerged as a potent antagonist with high affinity for the 5-HT7 receptor. sci-hub.se

Key findings from SAR studies highlighted the importance of the substituents on the pyrazole and azepine rings for receptor binding. The 4-chlorophenyl group and the N-benzyl group were found to be critical for high-affinity binding. sci-hub.se The compound exhibits significantly lower affinity for other related receptors, demonstrating its selectivity. wikipedia.orgsci-hub.se

Table 1: Binding Affinity Profile of this compound

ReceptorBinding Affinity (Ki)Reference
5-HT76.5 nM sci-hub.se
5-HT1A316 nM sci-hub.se
5-HT6~65 nM (10x less than 5-HT7) wikipedia.org

Development of Related Chemical Probes and Analogues with Modified Pharmacological Profiles

The this compound scaffold has served as a valuable template for the design of new chemical probes and analogues with distinct pharmacological properties. These efforts have led to the discovery of molecules with biased signaling and other modified characteristics. nih.govresearchgate.net

One significant development was the creation of the N-debenzylated analog, 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine. nih.govresearchgate.net This compound, lacking the benzyl group of the parent molecule, was identified as a β-arrestin biased ligand. chronobiologyinmedicine.orgnih.govresearchgate.net This means it preferentially activates the β-arrestin signaling pathway over the G-protein pathway, a discovery that opens new avenues for investigating the distinct physiological roles of these two pathways downstream of the 5-HT7 receptor. chronobiologyinmedicine.orgnih.gov

Further research has led to the design of other novel β-arrestin biased 5-HT7 receptor agonists. nih.govx-mol.netnih.gov For example, compound 2a (levorotatory enantiomer of 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one) was shown to be a more potent and efficacious β-arrestin biased agonist than the N-debenzylated analog of this compound. nih.govx-mol.net This compound demonstrated significantly higher activity in the β-arrestin pathway compared to the Gs pathway. nih.govx-mol.net

Table 2: Pharmacological Profile of this compound Analogues

CompoundKey Structural ModificationPharmacological ProfileReference
N-debenzylated analog of this compoundRemoval of the N-benzyl groupβ-arrestin biased ligand at the 5-HT7 receptor nih.govresearchgate.net
Compound 2aIndanone-based scaffoldHigh affinity, selective, and potent β-arrestin biased 5-HT7 receptor agonist nih.govx-mol.net

Translational Research and Therapeutic Implications Derived from Preclinical Data for Jnj 18038683

Potential Therapeutic Roles in Neurological and Psychiatric Conditions Based on Preclinical Phenotypes

Implications for Mood Disorders (e.g., Major Depressive Disorder, Bipolar Disorder)

Preclinical studies have consistently demonstrated the antidepressant-like effects of JNJ-18038683, a selective 5-HT7 receptor antagonist. In rodent models, this compound has been shown to be effective in the mouse tail suspension test, a standard behavioral assay used to screen for antidepressant activity. researchgate.netnih.gov Furthermore, when administered in combination with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093), this compound enhanced serotonin transmission and augmented the antidepressant-like behavior induced by citalopram in rodents. researchgate.netnih.gov This suggests a potential role for this compound as an adjunctive therapy to enhance the efficacy of existing antidepressant medications. The mechanism behind this potentiation is thought to involve the blockade of 5-HT7 receptors, which in turn modulates the serotonergic system. researchgate.netnih.govnih.gov

The potential of 5-HT7 receptor antagonists extends to bipolar disorder, a condition characterized by significant mood fluctuations. researchgate.net While clinical trials with this compound in major depressive disorder have yielded inconclusive results due to high placebo response rates, the preclinical rationale for its use in mood disorders remains a subject of interest. researchgate.netnih.govnih.gov One study in patients with stable bipolar disorder did not show efficacy for improving mood symptoms compared to placebo. researchgate.net However, it is important to note that some atypical antipsychotics with mood-stabilizing properties, such as lurasidone (B1662784), exhibit a high affinity for the 5-HT7 receptor, suggesting that this receptor may be a relevant target for the treatment of mood disorders. nih.govnih.gov

Table 1: Summary of Preclinical Findings for this compound in Mood Disorder Models

Model/Test Species Key Finding Reference
Tail Suspension Test Mouse Effective in reducing immobility, indicating antidepressant-like activity. researchgate.netnih.gov
Combination with Citalopram Rodent Enhanced serotonin transmission and antidepressant-like effects of citalopram. researchgate.netnih.gov
Microdialysis Rat Potentiated the ability of a sub-effective dose of citalopram to increase extracellular 5-HT levels in the cortex. clinicaltrials.gov

Implications for Sleep Disorders (e.g., Insomnia, REM Sleep Dysregulation)

A significant body of preclinical and clinical evidence points to the role of this compound in modulating sleep architecture, particularly Rapid Eye Movement (REM) sleep. researchgate.netnih.gov In rodents, this compound has been shown to increase the latency to REM sleep and decrease its duration. researchgate.netnih.govmedchemexpress.com This effect was maintained even after repeated administration over seven days. nih.gov These findings are noteworthy because abnormalities in REM sleep, such as decreased latency and increased duration, are often observed in patients with depression. nih.gov

The effects of this compound on REM sleep have been successfully translated from rodent models to humans. researchgate.netnih.gov In healthy volunteers, this compound prolonged REM latency and reduced the total duration of REM sleep. researchgate.netnih.govchronobiologyinmedicine.org Furthermore, similar to the findings in rats, this compound enhanced the REM sleep suppression induced by citalopram in humans. researchgate.netnih.gov This consistent effect across species underscores the robustness of the finding and its potential as a biomarker. nih.gov The modulation of REM sleep by this compound is a direct consequence of 5-HT7 receptor antagonism. researchgate.netnih.gov

Table 2: Effects of this compound on REM Sleep

Species Effect on REM Sleep Latency Effect on REM Sleep Duration Reference
Rodent Increased Decreased researchgate.netnih.govmedchemexpress.com
Human Prolonged Reduced researchgate.netnih.govchronobiologyinmedicine.org

Implications for Circadian Rhythm Disorders

The 5-HT7 receptor is known to be involved in the regulation of the mammalian circadian clock located in the suprachiasmatic nuclei (SCN). nih.govresearchgate.net Preclinical studies have investigated the role of this compound in modulating circadian rhythms. In mice, this compound was able to block the non-photic phase advance of wheel-running activity induced by the 5-HT1A/7 receptor agonist 8-OH-DPAT. nih.govfrontiersin.org

Furthermore, this compound was shown to attenuate light-induced phase shifts in the circadian rhythm of wheel-running activity in mice. nih.govfrontiersin.org Specifically, it significantly attenuated the phase delay induced by a light pulse and completely blocked the phase advance. nih.govfrontiersin.org These findings highlight the importance of the 5-HT7 receptor in modulating the response of the circadian system to both photic and non-photic cues. nih.gov This suggests a potential therapeutic application for this compound in conditions associated with circadian rhythm disruptions.

Implications for Cognitive Deficits in Relevant Preclinical Models

There is growing interest in the role of the 5-HT7 receptor in cognitive processes. researchgate.net Preclinical findings suggest that blockade of this receptor may be beneficial for addressing cognitive deficits. researchgate.netnih.gov Studies have shown that 5-HT7 receptor antagonists, including this compound, can reverse cognitive impairments in animal models. For example, this compound was found to be as effective as another 5-HT7 antagonist, SB-269970, in restoring performance in the novel object recognition (NOR) task in mice treated with sub-chronic PCP, a model used to induce cognitive deficits relevant to schizophrenia. clinicaltrials.gov

Additionally, in a reversal learning task, which assesses executive function, both this compound and SB-269970 were able to reverse the decrease in correct responding caused by sub-chronic PCP administration in rodents. clinicaltrials.gov These preclinical data provide a rationale for investigating the potential of this compound to treat cognitive impairment in psychiatric disorders like bipolar disorder and schizophrenia. clinicaltrials.gov However, a clinical trial of this compound in patients with stable bipolar disorder did not show a significant improvement in cognitive function compared to placebo. researchgate.net

This compound as a Research Tool for Elucidating 5-HT7 Receptor Biology and Pathophysiological Roles

This compound has proven to be a valuable pharmacological tool for investigating the biological functions and pathophysiological roles of the 5-HT7 receptor. medchemexpress.com As a potent and selective antagonist for both rat and human 5-HT7 receptors, it allows for the specific interrogation of this receptor system. medchemexpress.commedchemexpress.com Its use in preclinical and clinical studies has been instrumental in confirming the role of the 5-HT7 receptor in regulating REM sleep and its influence on circadian rhythms. researchgate.netnih.govnih.govfrontiersin.org

By observing the effects of this compound in various experimental paradigms, researchers can deduce the functions of the 5-HT7 receptor in both normal physiological processes and in disease states. For instance, the ability of this compound to enhance the effects of SSRIs in preclinical models points to a key role for the 5-HT7 receptor in the mechanism of action of these antidepressants. researchgate.netnih.gov Furthermore, its use in models of cognitive impairment helps to elucidate the contribution of the 5-HT7 receptor to learning and memory processes. clinicaltrials.gov

Challenges and Considerations in Bridging Preclinical Discoveries to Human Mechanistic Validation (e.g., REM sleep modulation translation)

A significant success in the translational story of this compound has been the consistent finding of REM sleep modulation across species. The ability of this compound to prolong REM latency and reduce REM sleep duration in both rodents and healthy human volunteers demonstrates a clear and translatable biomarker of 5-HT7 receptor antagonism. researchgate.netnih.govchronobiologyinmedicine.org This successful translation provides a strong foundation for using REM sleep modulation as a pharmacodynamic marker in future clinical studies of 5-HT7 antagonists.

However, translating the preclinical antidepressant-like effects of this compound into proven clinical efficacy in patients with major depressive disorder has been challenging. researchgate.netnih.gov A clinical trial in this population failed to show a significant separation from placebo for either this compound or the active comparator, escitalopram, indicating a lack of assay sensitivity in the study. researchgate.netnih.gov This highlights a common challenge in psychiatric drug development, where high placebo response rates can obscure the true efficacy of a compound. clinicaltrials.gov

Similarly, while preclinical data suggested a pro-cognitive effect, a clinical trial in patients with bipolar disorder did not demonstrate a significant improvement in cognition with this compound compared to placebo. researchgate.net These discrepancies underscore the complexities of translating findings from animal models of psychiatric disorders to the human clinical population. Factors such as the heterogeneity of the patient population, the limitations of the animal models in fully recapitulating the human condition, and the influence of the placebo effect all contribute to these translational challenges. clinicaltrials.gov this compound remains the only highly selective 5-HT7 antagonist to have been extensively tested in human trials, emphasizing the need for further research with other selective compounds to fully understand the therapeutic potential of targeting this receptor. kcl.ac.uk

Future Directions and Emerging Research Avenues for Jnj 18038683

Unraveling More Comprehensive Molecular Mechanisms of Action and Target Engagement

JNJ-18038683 is recognized as a potent and selective antagonist of the 5-HT7 receptor. ebi.ac.ukpatsnap.com In vitro studies have further characterized it as both a functional antagonist and an inverse agonist. researchgate.net The 5-HT7 receptor, a G protein-coupled receptor, is integral in modulating serotonin-glutamate interactions and is prominently expressed in brain regions critical for mood, cognition, and sleep, including the hippocampus, cortex, and thalamus. psychiatrist.comscispace.comfrontiersin.org Its activation influences downstream signaling cascades, such as the cyclic AMP (cAMP)-protein kinase A (PKA) pathway. researchgate.netresearchgate.net

Future research is focused on elucidating the more intricate details of its molecular action. A key area of investigation is to understand the in vivo consequences of its dual antagonist and inverse agonist properties. Differentiating these actions is crucial, as they may lead to distinct physiological and therapeutic outcomes.

Further research will also aim to map the complete signaling network affected by this compound's engagement with the 5-HT7 receptor. This includes investigating its influence on other critical signaling molecules like extracellular signal-regulated kinases (ERK) and protein kinase B (Akt), which are known to be involved in neuroplasticity and cell survival. researchgate.net Accumulating evidence suggests that the 5-HT7 receptor is a key player in the establishment and remodeling of neural cytoarchitecture. frontiersin.orgresearchgate.net Therefore, a deeper understanding of how this compound modulates these developmental and plastic processes at the molecular level is a significant avenue for future studies.

Identification of Preclinical Biomarkers for 5-HT7 Receptor Engagement and Pharmacological Response

A critical step in drug development is the identification of reliable biomarkers to confirm target engagement and predict therapeutic response. For this compound, research has already established a strong translatable biomarker from animal models to humans: the suppression of rapid eye movement (REM) sleep. Both preclinical studies in rodents and clinical studies in healthy volunteers have demonstrated that this compound increases the latency to REM sleep and decreases its duration, confirming that the effect of 5-HT7 blockade on REM sleep translates from rodents to humans. researchgate.netnih.gov

Emerging research is exploring more direct and nuanced biomarkers. Neuroimaging techniques, particularly functional MRI (fMRI), are being used to identify changes in brain activity within specific cognitive and emotional circuits following administration of this compound. ukri.orgclinicaltrials.gov These studies aim to provide in vivo evidence of target engagement in the human brain and to see if the compound can remediate impaired brain function in conditions like bipolar disorder. ukri.org

Future directions include the pursuit of molecular biomarkers. This could involve:

Gene Expression: Measuring changes in the expression of specific genes, such as the upregulation of Htr7 mRNA which has been observed in a mouse model of perinatal white matter injury. nih.gov

Protein Phosphorylation: Assessing the phosphorylation status of downstream signaling proteins like PKA. researchgate.net

PET Imaging: The development of selective positron emission tomography (PET) ligands for the 5-HT7 receptor would represent a major leap forward, allowing for direct visualization and quantification of receptor occupancy in the brain. researchgate.net This would provide an unambiguous biomarker of target engagement and help to optimize therapeutic strategies.

Biomarker TypeSpecific ExampleRelevance to this compoundSource
Physiological REM Sleep Suppression (Increased Latency, Decreased Duration)Confirmed translatable biomarker from rodents to humans for 5-HT7 antagonism. researchgate.netnih.gov
Neuroimaging Changes in fMRI activity in cognitive/emotional circuitsProof-of-concept for target engagement and modulation of brain function. ukri.orgclinicaltrials.gov
Molecular (Potential) Htr7 mRNA expression levelsPotential to track pathological changes and therapeutic response. nih.gov
Molecular (Potential) Phosphorylated PKA (p-PKA) levelsDirect measure of downstream pathway modulation. researchgate.net
Direct Target (Future) PET Ligand for 5-HT7 ReceptorWould allow direct quantification of receptor occupancy in the brain. researchgate.net

Exploration of Combination Therapies with Existing Neuroactive Agents in Preclinical Settings

The potential for this compound to work synergistically with other neuroactive drugs is a promising area of research. Preclinical findings have robustly demonstrated that 5-HT7 receptor antagonism can enhance the efficacy of existing antidepressants.

Specifically, the combination of this compound with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) has been shown to:

Augment antidepressant-like behavior in rodent models. researchgate.net

Increase the release of serotonin in the prefrontal cortex. researchgate.net

Potentiate the suppression of REM sleep in both rodents and healthy human volunteers. researchgate.netmdpi.com

This suggests that blocking 5-HT7 receptors could be a valuable augmentation strategy for SSRIs, potentially leading to a more robust or faster-acting antidepressant response. nih.govfrontiersin.org The principle has been supported by studies with other 5-HT7 antagonists and antidepressants like imipramine. frontiersin.orgmdpi.com

Future preclinical research is expected to broaden the scope of combination therapies. This includes exploring this compound as an adjunctive treatment with other classes of psychotropic medications, such as:

Atypical Antipsychotics: Many second-generation antipsychotics, including lurasidone (B1662784) and aripiprazole, possess 5-HT7 receptor antagonist properties, which may contribute to their mood-stabilizing and antidepressant effects. psychiatrist.comfrontiersin.orgmdpi.com Investigating combinations could reveal synergistic effects on mood and cognitive symptoms.

Mood Stabilizers: For disorders like bipolar disorder, combining this compound with traditional mood stabilizers could offer a multi-pronged approach to managing different symptom domains.

Combination Agent ClassExample AgentPreclinical Finding/RationaleSource
SSRI CitalopramEnhanced antidepressant-like effects and REM sleep suppression. researchgate.netmdpi.com
Tricyclic Antidepressant ImipramineOther 5-HT7 antagonists enhance its effects, suggesting a class effect. frontiersin.orgmdpi.com
Atypical Antipsychotic LurasidoneLurasidone has potent 5-HT7 antagonist properties; combination could enhance mood/cognitive benefits. psychiatrist.comfrontiersin.orgresearchgate.net

Development and Utilization of Advanced Preclinical Models to Mimic Complex Human Neurological Phenotypes

To fully understand the therapeutic potential of this compound, researchers are moving beyond traditional behavioral models like the forced swim test. nih.gov The development and use of more sophisticated preclinical models that better reflect the complexity of human brain disorders is a key future direction.

Current and emerging models for this compound research include:

Circadian Rhythm Models: Using light-induced phase shifts in activity to study the compound's effects on sleep-wake cycles and its potential to reset disrupted circadian rhythms. researchgate.net

Cognitive Impairment Models: Utilizing models relevant to cognitive deficits in schizophrenia and bipolar disorder to test the pro-cognitive effects of 5-HT7 antagonism. ukri.orgclinicaltrials.gov

Neuroinflammation and Injury Models: A model of perinatal white matter injury, induced by interleukin-1β (IL-1β), has highlighted the potential neuroprotective role of targeting the 5-HT7 receptor. nih.gov

The future of preclinical modeling in this area will likely involve a greater emphasis on models with higher construct validity, such as:

Genetic Models: Employing models like the Fmr1 knockout mouse, a model for Fragile X Syndrome, to investigate if 5-HT7 modulation can reverse core deficits in synaptic plasticity. frontiersin.org

Neurodevelopmental Models: Using models of early life stress or genetic manipulation to understand how targeting the 5-HT7 receptor during critical developmental windows affects adult behavior and circuit formation. nih.gov

Advanced In Vitro Systems: The use of patient-derived stem cells to create brain organoids or sophisticated co-culture systems could provide a powerful platform for studying the effects of this compound on human cellular phenotypes in a dish.

Novel Research Applications for 5-HT7 Receptor Antagonism in Underexplored Therapeutic Areas

While depression and sleep have been the primary focus, the widespread distribution and function of the 5-HT7 receptor suggest that this compound could have applications in a variety of other disorders. psychiatrist.commdpi.com Research is actively expanding into these novel therapeutic areas.

A major emerging application is the treatment of cognitive impairment associated with psychiatric disorders , particularly bipolar disorder. patsnap.comukri.orgclinicaltrials.gov Clinical trials have been designed specifically to test the ability of this compound to improve declarative memory and other cognitive domains in this patient population. clinicaltrials.gov

Other underexplored but promising research avenues include:

Neurodevelopmental Disorders: The critical role of the 5-HT7 receptor in neural circuit development and plasticity suggests its potential as a target in conditions like autism spectrum disorders and Rett Syndrome. nih.govfrontiersin.orgresearchgate.netresearchgate.net

Neurodegenerative Diseases: The potential for 5-HT7 modulation to influence neuroinflammation and neuronal survival has opened the door to preliminary research in neurodegenerative conditions. mdpi.com

Pain and Migraine: Preclinical studies have shown that 5-HT7 receptor antagonists can inhibit cranial vasodilation, a mechanism involved in migraines, and may have a role in modulating nociception. nih.govresearchgate.net

Inflammatory Conditions: Given the expression of 5-HT7 receptors on immune cells and in peripheral tissues like the gut and lungs, there is a nascent interest in exploring their antagonism for treating inflammatory disorders. eajm.org

This expansion into new therapeutic areas underscores the growing appreciation for the multifaceted role of the 5-HT7 receptor and the potential for selective antagonists like this compound to address a wider range of unmet medical needs.

Q & A

Q. What mechanisms underlie JNJ-18038683’s pharmacological effects, and how can researchers experimentally assess these mechanisms?

  • Methodological Answer : To investigate mechanisms, researchers should combine in vitro binding assays (e.g., radioligand displacement studies for serotonin receptor subtypes) with in vivo behavioral models (e.g., circadian rhythm disruption in rodents). Dose-response curves and receptor selectivity profiling are critical to confirm target engagement. For example, studies using light-induced phase shifts in mouse wheel-running activity demonstrated this compound’s selective antagonism of 5-HT7 receptors . Experimental protocols must include controls for off-target effects (e.g., parallel assays for 5-HT1A/2A receptors) and validate findings using knockout models or competitive antagonists.
Key Experimental Components Purpose
Radioligand displacement assaysQuantify receptor affinity
Circadian phase-shift assaysAssess functional impact in vivo
Dose-response analysisDetermine efficacy and potency

Q. What are best practices for designing reproducible experiments involving this compound?

  • Methodological Answer : Ensure detailed documentation of compound preparation (e.g., solvent, concentration, storage conditions) and administration routes (intraperitoneal vs. oral). Reproducibility requires strict adherence to ethical guidelines (e.g., IACUC protocols for animal studies) and transparent reporting of confounding variables (e.g., circadian time of drug administration, light exposure protocols). For example, the phase-shift experiments in mice required precise timing of light pulses and drug delivery to isolate 5-HT7-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., species differences in receptor expression, pharmacokinetic variability). To address this, employ triangulation strategies :

Cross-model validation : Compare results from in vitro (e.g., HEK293 cells expressing human 5-HT7 receptors) and in vivo models (e.g., murine circadian assays).

Pharmacokinetic profiling : Measure plasma and brain concentrations of this compound to ensure adequate bioavailability across models.

Meta-analysis : Systematically review existing data to identify trends (e.g., higher efficacy in nocturnal vs. diurnal species) .

Common Data Contradictions Resolution Strategy
Discrepant receptor affinityValidate with orthogonal assays (e.g., functional cAMP assays)
Variable in vivo efficacyControl for circadian timing and metabolic differences

Q. What statistical approaches are optimal for analyzing time-series data from this compound circadian rhythm studies?

  • Methodological Answer : Use circadian-specific analytics :
  • COSINOR analysis : Fits sinusoidal curves to locomotor activity data to quantify phase shifts.
  • Non-parametric methods : Compare activity onset times using circular statistics (e.g., Rayleigh test for phase clustering).
  • Mixed-effects models : Account for inter-individual variability in longitudinal datasets. For example, studies demonstrating this compound’s attenuation of light-induced phase shifts required non-linear regression to model dose-dependent effects .

Q. How should researchers address ethical and technical challenges in long-term this compound administration studies?

  • Methodological Answer : For chronic dosing:
  • Ethical compliance : Implement frequent health monitoring (e.g., body weight, organ histopathology) and adhere to the 3Rs (Replacement, Reduction, Refinement).
  • Technical rigor : Use osmotic pumps for consistent drug delivery and validate compound stability over the administration period. Reference guidelines from the Journal of Clinical Practice and Research for detailed protocols on data collection and ethical approvals .

Tables for Methodological Reference

Table 1: Key Parameters for In Vivo Circadian Studies

ParameterSpecificationRationale
Light intensity100–400 luxStandardized phase-shift induction
Drug administration timeZT14 (nocturnal rodents)Aligns with peak 5-HT7 receptor activity
Activity monitoringWheel-running vs. infrared beamsEnsure consistent behavioral metrics

Table 2: Statistical Tools for Circadian Data

ToolApplicationExample Software
COSINORRhythm detectionCircadia, El Temps
Rayleigh testPhase clusteringOriana, R (circular package)
Mixed-effects modelsLongitudinal analysisSAS, SPSS

Guidelines for Reporting

  • Data transparency : Include raw datasets (e.g., actograms, receptor binding curves) as supplementary material, following Journal of Environmental Sciences standards .
  • Method replication : Provide step-by-step protocols for compound handling and behavioral assays, per Instructions for Authors in the Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.